molecular formula C17H23NO3S2 B602975 [(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine CAS No. 914246-69-8

[(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine

Cat. No.: B602975
CAS No.: 914246-69-8
M. Wt: 353.5g/mol
InChI Key: SBILCSUZBDBCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a pentyloxy group at the 4-position, a methyl group at the 3-position, and a thienylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine can be achieved through a multi-step process:

    Preparation of 3-methyl-4-(pentyloxy)benzenesulfonyl chloride: This intermediate can be synthesized by reacting 3-methyl-4-hydroxybenzenesulfonyl chloride with pentanol under acidic conditions.

    Formation of 3-methyl-4-(pentyloxy)benzenesulfonamide: The sulfonyl chloride intermediate is then reacted with 2-thienylmethylamine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various alkoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamides.

    Medicine: Investigation as a potential antimicrobial or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-(pentyloxy)-N-(2-thienylmethyl)benzenesulfonamide: Lacks the methyl group at the 3-position.

    3-methyl-4-(pentyloxy)benzenesulfonamide: Lacks the thienylmethyl group.

    3-methyl-4-(methoxy)-N-(2-thienylmethyl)benzenesulfonamide: Has a methoxy group instead of a pentyloxy group.

Uniqueness

The presence of both the pentyloxy and thienylmethyl groups in [(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine provides unique steric and electronic properties that may enhance its biological activity and specificity compared to similar compounds.

Properties

CAS No.

914246-69-8

Molecular Formula

C17H23NO3S2

Molecular Weight

353.5g/mol

IUPAC Name

3-methyl-4-pentoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C17H23NO3S2/c1-3-4-5-10-21-17-9-8-16(12-14(17)2)23(19,20)18-13-15-7-6-11-22-15/h6-9,11-12,18H,3-5,10,13H2,1-2H3

InChI Key

SBILCSUZBDBCCV-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C

Origin of Product

United States

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